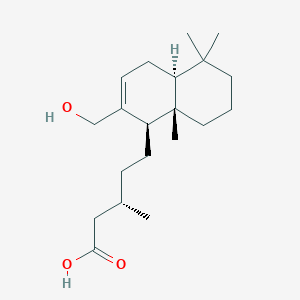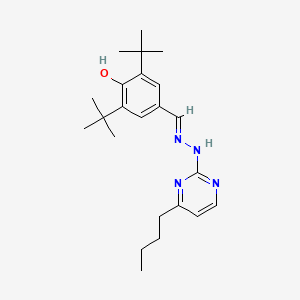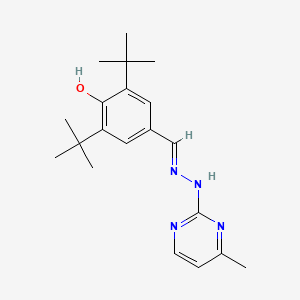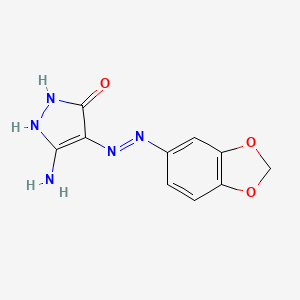
17-Hydroxycativic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-Hydroxycativic acid is an acetylcholinesterase (AChE) inhibitor.
Applications De Recherche Scientifique
Cytotoxic Activity in Cancer Research
- Cytotoxicity Against Leukemia Cell Lines : A study by Cavallaro et al. (2017) explored the cytotoxic effects of semisynthetic 17-hydroxycativic acid esters on human cancer cell lines, THP-1 and U937. The esters displayed significant cytotoxic activity, suggesting their potential for further investigation in anticancer research (Cavallaro et al., 2017).
Role in Biological Processes
- Activation of Caspases and Induction of Apoptotic Cell Death : The same study by Cavallaro et al. (2017) found that certain esters of this compound, such as the 6-(pyrrolidin-1-yl)pentyl ester, activate caspases-3/7 and cause poly(ADP-ribose)polymerase 1 (PARP-1) fragmentation in cancer cell lines. This indicates the induction of apoptotic cell death, an essential process in cancer research and therapy (Cavallaro et al., 2017).
Chemical Characterization and Derivatives
- Identification and Chemical Transformations : A study by Ahmed et al. (1986) identified and characterized labdane derivatives, including this compound, from Brickellia vernicosa through spectroscopic methods and chemical transformations. This research contributes to the understanding of the chemical structure and potential modifications of this compound (Ahmed et al., 1986).
Applications in Synthesis and Bioconversion
- Synthesis of Specialized Pro-Resolving Mediator 17(S)-HDHA : Research by Itoh et al. (2016) demonstrated the application of this compound in the synthesis of specialized pro-resolving mediator 17(S)-HDHA. This study highlights the potential of this compound in synthesizing important biochemical compounds (Itoh et al., 2016).
Acetylcholinesterase Inhibitory Activity
- Inhibition of Acetylcholinesterase (AChE) : A study by Alza and Murray (2013) reported the significant inhibition of acetylcholinesterase by this compound, suggesting its potential therapeutic application in conditions like Alzheimer’s disease where AChE inhibitors are relevant (Alza & Murray, 2013).
Propriétés
Formule moléculaire |
C20H34O3 |
|---|---|
Poids moléculaire |
322.49 |
Nom IUPAC |
(3S)-5-[(1R,4aS,8aS)-2-(Hydroxymethyl)-5,5,8a-trimethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3-methylpentanoic acid |
InChI |
InChI=1S/C20H34O3/c1-14(12-18(22)23)6-8-16-15(13-21)7-9-17-19(2,3)10-5-11-20(16,17)4/h7,14,16-17,21H,5-6,8-13H2,1-4H3,(H,22,23)/t14-,16-,17-,20+/m0/s1 |
Clé InChI |
HSPKTTDVALANJO-JWWIWJDOSA-N |
SMILES |
O=C(O)C[C@@H](C)CC[C@H]1C(CO)=CC[C@@]2([H])C(C)(C)CCC[C@]12C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
17 Hydroxycativic acid; 17Hydroxycativic acid; 17-Hydroxycativic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-amino-4-{[3-(trifluoromethyl)phenyl]diazenyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B1191468.png)
![2-amino-3-[(4-methylphenyl)diazenyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191469.png)

![2-amino-3-[(4-ethoxyphenyl)diazenyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191473.png)
![2-amino-3-[(4-ethoxyphenyl)diazenyl]-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191474.png)
![2-amino-3-(1,3-benzodioxol-5-yldiazenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191475.png)
![2-amino-5-phenyl-3-{[3-(trifluoromethyl)phenyl]diazenyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191477.png)
![2-amino-5-phenyl-3-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191481.png)
![4-[(2-Amino-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-yl)diazenyl]benzenesulfonamide](/img/structure/B1191482.png)
![4-[(2-Amino-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-yl)diazenyl]benzenesulfonamide](/img/structure/B1191483.png)
![2-amino-5-methyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191486.png)